![molecular formula C20H20FN3O B2430024 1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 890643-06-8](/img/structure/B2430024.png)
1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, commonly known as Flibanserin, is a drug that has been researched extensively for its potential use in treating female sexual dysfunction. The chemical compound was first synthesized by the pharmaceutical company Boehringer Ingelheim in the 1990s and was initially developed as an antidepressant. However, it was later found to have potential applications in treating female sexual dysfunction.
Applications De Recherche Scientifique
Cancer Treatment Research
Research on compounds structurally similar to 1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has shown potential in cancer treatment. A study conducted by Teffera et al. (2013) focused on a compound with notable anaplastic lymphoma kinase (ALK) inhibitory activity, offering insights into the treatment of cancer. However, the compound exhibited high clearance and a short half-life in mice, leading to the development of more stable analogs with reduced potency against ALK (Teffera et al., 2013).
Electroluminescent Layer Applications
In the field of organic electronics, Dobrikov et al. (2011) synthesized low-molecular-weight compounds with potential application in organic light-emitting devices. Their photophysical properties in solution and in polymer films were investigated, indicating their suitability for color electroluminescent structures (Dobrikov et al., 2011).
Antibacterial Activity
A study by Darekar et al. (2020) on novel derivatives of 1-(2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetyl)-4-phenylthiosemicarbazide revealed moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This indicates the potential of such compounds in developing new antibacterial agents (Darekar et al., 2020).
Poly(ADP-Ribose) Polymerase Inhibitors
Penning et al. (2010) developed phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, including compounds structurally related to 1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. These inhibitors demonstrated excellent PARP enzyme potency and cellular potency, highlighting their potential in therapeutic applications (Penning et al., 2010).
Optical and Electrochemical Properties
Ileri et al. (2013) examined the optical behavior of benzimidazole derivatives, including the effects of para- and meta-substituted fluorine on their properties. This research is crucial for understanding the electronic properties of these compounds and their potential applications in various fields (Ileri et al., 2013).
p38 MAP Kinase Inhibitory Activity
Laufer and Koch (2008) prepared a series of 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-substituted imidazoles to explore their interaction with phosphate/ribose binding pockets of p38 MAP kinase. This research contributes to the understanding of the medicinal chemistry of such compounds (Laufer & Koch, 2008).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-13(2)24-18-6-4-3-5-17(18)22-20(24)14-11-19(25)23(12-14)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUNFLFFRIDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)
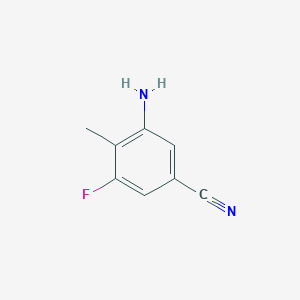
![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
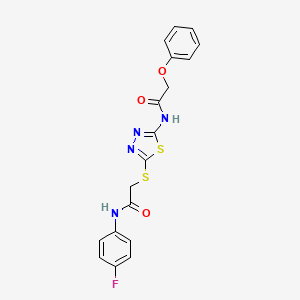
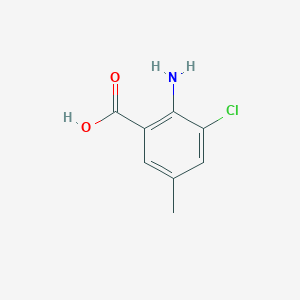
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
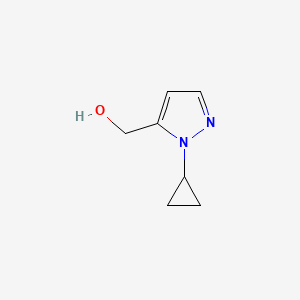

![7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2429953.png)
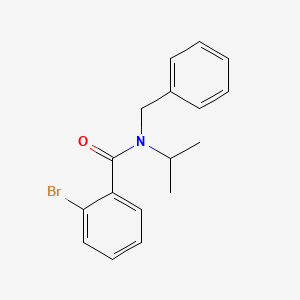
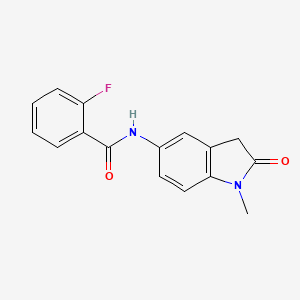
![1,3,9-trimethyl-7-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429960.png)
![2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine](/img/structure/B2429961.png)
![2-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2429962.png)